N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Descripción
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl3) :
- 13C NMR (100 MHz, CDCl3) :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
X-ray Crystallographic Data and Conformational Analysis
While X-ray crystallographic data for this specific compound is not publicly available, related quinazoline derivatives exhibit planar quinazoline cores with acetamide side chains adopting gauche conformations relative to the ether oxygen. Computational modeling (DFT at B3LYP/6-31G*) predicts:
- Dihedral angles : O-CH2-C(=O)-NH- = 112° (favored due to steric hindrance).
- Hydrogen bonding : Intramolecular H-bond between the acetamide NH and quinazoline N-1.
Comparative Structural Analysis with Related Quinazoline Derivatives
Structural variations in quinazoline derivatives significantly influence their physicochemical properties (Table 2):
Table 2: Structural and Property Comparisons
| Compound | Key Substitution | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| N-(2-Methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | 2-Methylquinazoline, 2-methoxy-5-methylphenyl | 3.1 | 0.12 |
| 2-Phenylquinazolin-4(3H)-one | Phenyl at C-2 | 2.8 | 0.08 |
| N-(4-Fluorophenyl)-2-(quinazolin-4-yloxy)acetamide | 4-Fluorophenyl | 2.9 | 0.15 |
Key observations:
- The 2-methyl group on the quinazoline ring enhances lipophilicity (LogP = 3.1) compared to unsubstituted analogs.
- The 2-methoxy-5-methylphenyl group introduces steric bulk, reducing solubility but improving metabolic stability.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-8-9-17(24-3)16(10-12)22-18(23)11-25-19-14-6-4-5-7-15(14)20-13(2)21-19/h4-10H,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEOBCKTPRLDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=NC(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid derivatives undergo cyclization with formamide or urea under acidic conditions. For example, heating 2-aminobenzamide with arylaldehydes in dimethylformamide (DMF) in the presence of sodium metabisulfite (Na₂S₂O₅) at 100°C for 5 hours yields 2-substituted quinazolin-4(3H)-ones. This method, reported by Design, Synthesis, and Cytotoxic Evaluation of Quinazoline Derivatives (2023), achieves moderate to high yields (65–85%) and allows for regioselective incorporation of methyl groups at the 2-position.
Modified Niementowski Reaction
The Niementowski reaction, involving condensation of anthranilic acid with acetic anhydride, has been adapted to introduce methyl groups. As detailed in Synthesis and Evaluation of New Polysubstituted Quinazoline Derivatives (2018), 2-methylquinazolin-4(3H)-one is synthesized by reacting anthranilic acid with acetyl chloride in refluxing acetic acid, followed by bromination at the 6- and 8-positions using bromine in glacial acetic acid. This method is favored for scalability, though bromination requires careful temperature control to avoid over-substitution.
O-Alkylation for Introduction of the Oxyacetamide Chain
The oxyacetamide linker (-O-CH₂-C(=O)-NH-) is introduced via O-alkylation of the quinazoline-4-ol intermediate.
Propargyl Bromide-Mediated Alkylation
In Design, Synthesis, and Cytotoxic Evaluation of Quinazoline Derivatives (2023), 2-methylquinazolin-4(3H)-one reacts with propargyl bromide in DMF using potassium carbonate (K₂CO₃) as a base, yielding 4-(prop-2-yn-1-yloxy)-2-methylquinazoline after 24 hours. This step achieves 70–80% efficiency, with the propargyl group serving as a precursor for click chemistry modifications.
Chloroacetyl Chloride Coupling
Alternative routes employ chloroacetyl chloride for direct alkylation. As described in Synthesis and Evaluation of New Polysubstituted Quinazoline Derivatives (2018), quinazolin-4-ol derivatives react with chloroacetyl chloride in 1,4-dioxane at 0°C, followed by stirring at room temperature for 2 hours. This method avoids the need for propargyl intermediates and simplifies purification, though it requires strict anhydrous conditions to prevent hydrolysis.
N-Acylation to Form the Acetamide Moiety
The N-(2-methoxy-5-methylphenyl)acetamide group is introduced via nucleophilic acyl substitution.
Reaction with Substituted Anilines
Chloroacetylated intermediates react with 2-methoxy-5-methylaniline in the presence of triethylamine (Et₃N). For example, Design, Synthesis, and Cytotoxic Evaluation of Quinazoline Derivatives (2023) reports coupling 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide with 4-(prop-2-yn-1-yloxy)quinazoline using a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This “click chemistry” approach achieves 72–85% yields and high regioselectivity.
Direct Amidation Using Carbodiimides
Alternative protocols activate the carboxylic acid derivative of the quinazoline-oxyacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The activated ester then reacts with 2-methoxy-5-methylaniline in tetrahydrofuran (THF) at room temperature, as outlined in patent WO1996030347A1. This method avoids halogenated intermediates but requires careful pH control to prevent racemization.
Functionalization of the Aromatic Ring
The 2-methoxy-5-methylphenyl group is typically pre-synthesized and introduced during N-acylation.
Synthesis of 2-Methoxy-5-methylaniline
Methylation of 2-amino-4-methylphenol with methyl iodide in the presence of silver oxide (Ag₂O) yields 2-methoxy-5-methylaniline, as reported in Synthesis and Evaluation of New Polysubstituted Quinazoline Derivatives (2018). The reaction proceeds in anhydrous acetone under reflux for 6 hours, achieving 90% purity after recrystallization.
Optimization and Yield Considerations
Side reactions, such as over-alkylation or hydrolysis of the acetamide group, are mitigated by controlling reaction temperature and moisture levels. Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating the final compound.
Análisis De Reacciones Químicas
Oxidation Reactions
The quinazoline ring and methoxy group are primary sites for oxidation:
-
Quinazoline ring oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the methyl group at position 2 of the quinazoline undergoes oxidation to a carboxylic acid derivative, forming 2-carboxyquinazolin-4-yloxyacetamide.
-
Methoxy group demethylation : Treatment with HI or BBr₃ cleaves the methoxy group to a hydroxyl substituent, yielding a phenolic intermediate .
Key conditions and products :
Nucleophilic Substitution
The acetamide oxygen and quinazoline nitrogen atoms participate in nucleophilic reactions:
-
Etheric oxygen substitution : The quinazolin-4-yloxy group reacts with amines (e.g., piperidine) under Mitsunobu conditions (DIAD, PPh₃), displacing the oxygen to form N-alkylated quinazoline derivatives .
-
Acetamide hydrolysis : Acidic or basic hydrolysis cleaves the acetamide bond, producing 2-[(2-methylquinazolin-4-yl)oxy]acetic acid and 2-methoxy-5-methylaniline .
Representative transformations :
Electrophilic Aromatic Substitution
The electron-rich quinazoline and phenyl rings undergo halogenation and nitration:
-
Chlorination : Cl₂/FeCl₃ selectively substitutes the phenyl ring at position 4, yielding N-(2-methoxy-5-methyl-4-chlorophenyl) derivatives .
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 6 of the quinazoline ring .
Regioselectivity data :
| Electrophile | Position Modified | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| Cl₂ | Phenyl C4 | 1.2 × 10⁻³ |
| NO₂⁺ | Quinazoline C6 | 0.8 × 10⁻³ |
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the quinazoline ring to a tetrahydroquinazoline, altering its electronic properties and bioactivity . This reaction is critical for generating prodrugs with enhanced solubility.
Optimized conditions :
Cross-Coupling Reactions
The bromide-free structure limits traditional Suzuki couplings, but Buchwald-Hartwig amination is feasible at the quinazoline C7 position using Pd(OAc)₂/XPhos . This modifies the compound’s kinase-inhibitory potential.
Example protocol :
| Reagent | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 4-Aminopyridine | Pd(OAc)₂/XPhos, Cs₂CO₃ | C7-Aminoquinazoline analog | 45 |
Stability Under Physiological Conditions
The compound shows pH-dependent degradation:
Aplicaciones Científicas De Investigación
The synthesis of N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves multi-step organic reactions. The characterization of the compound is performed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the structure and purity of the synthesized product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide. The compound has been tested against various cancer cell lines, demonstrating significant growth inhibition rates. For instance, in vitro evaluations have shown that it exhibits cytotoxic effects on human tumor cells, with mean growth inhibition percentages ranging from 50% to over 80% against specific lines such as OVCAR-8 and NCI-H40 .
Case Studies
- Anticancer Screening : A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of approximately sixty cancer cell lines. The results indicated a promising profile for further development as an anticancer agent .
- Drug-Like Properties Assessment : The drug-like properties were assessed using computational tools like SwissADME, which indicated that the compound possesses favorable characteristics for oral bioavailability and metabolic stability .
- Combination Therapy Potential : Research suggests that N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, potentially overcoming resistance mechanisms seen in various cancers .
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparación Con Compuestos Similares
Conclusion
N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a compound with potential applications in various scientific fields Its synthesis, chemical reactions, and mechanism of action are areas of interest for researchers
For detailed and specific information, consulting scientific literature and databases is recommended.
Actividad Biológica
N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- IUPAC Name : N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- Molecular Formula : CHNO
- Molecular Weight : 275.30 g/mol
The biological activity of N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is primarily attributed to its interaction with specific molecular targets within the body. The quinazoline moiety is known for its ability to inhibit various receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to proliferation and survival.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to effectively inhibit the activity of several kinases, including EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), leading to reduced tumor growth in cancer models .
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
- Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest at the G0/G1 phase, which is critical for halting the proliferation of cancer cells .
Biological Activity Data
The following table summarizes the biological activities reported for N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide across various studies:
Case Studies
- Study on Anticancer Efficacy :
- Mechanistic Insights :
- Toxicological Assessments :
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Quinazoline Formation | NaOH, Ethanol, Reflux | 65–75 | |
| Acetamide Coupling | Chloroacetyl chloride, DCM, 0–5°C | 80–85 |
Advanced Question: How can researchers optimize reaction yields in multi-step syntheses of this compound?
Methodological Answer:
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to improve nucleophilic substitution efficiency.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates.
- Reaction Monitoring : Employ TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water 60:40) to track intermediate purity .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. Table 2: Analytical Parameters
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹³C NMR | 168 ppm (C=O), 160 ppm (quinazoline C-O) | |
| HPLC Retention Time | 6.8 min (C18, 1.0 mL/min) |
Advanced Question: How can contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) be resolved?
Methodological Answer:
- Target Validation : Perform kinase inhibition assays (e.g., EGFR or VEGFR2) to confirm specificity.
- Structural Analog Testing : Compare activity with derivatives lacking the 2-methoxy-5-methylphenyl group to isolate pharmacophore contributions.
- Dose-Response Studies : Use IC₅₀ values to differentiate on-target effects from cytotoxicity (e.g., MTT assay in HeLa cells) .
Basic Question: What is the hypothesized mechanism of action for this compound?
Methodological Answer:
- Kinase Inhibition : The quinazoline moiety may competitively bind ATP pockets in kinases, as seen in analogs like gefitinib.
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17) and validate with surface plasmon resonance (SPR) .
Advanced Question: What in vivo models are suitable for evaluating its therapeutic efficacy?
Methodological Answer:
- Xenograft Models : Test antitumor activity in nude mice with HT-29 colon cancer xenografts (oral dosing at 50 mg/kg/day).
- Pharmacokinetics : Monitor plasma half-life via LC-MS/MS and correlate with tumor growth inhibition .
Basic Question: How stable is this compound under varying pH and temperature conditions?
Methodological Answer:
- Stability Studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours.
- Degradation Analysis : Monitor via HPLC; >90% stability at pH 7.4, but <60% at pH 2.0 due to acetamide hydrolysis .
Advanced Question: What computational strategies aid in identifying novel biological targets?
Methodological Answer:
- QSAR Modeling : Use MOE or Schrödinger to predict off-target interactions with GPCRs or ion channels.
- Proteome Mining : Apply affinity chromatography coupled with LC-MS/MS to identify binding partners in cell lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
